Cas no 69687-81-6 (ethyl 3-ethyl-1H-pyrrole-2-carboxylate)

ethyl 3-ethyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- 1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester
- PCHHGQICKZNXND-UHFFFAOYSA-N
- Ethyl 3-ethyl-1H-pyrrole-2-carboxylate #
- ethyl 3-ethyl-1H-pyrrole-2-carboxylate
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- MDL: MFCD20664613
- インチ: 1S/C9H13NO2/c1-3-7-5-6-10-8(7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3
- InChIKey: PCHHGQICKZNXND-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=C(C=CN1)CC)=O
計算された属性
- せいみつぶんしりょう: 167.095
- どういたいしつりょう: 167.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.1
ethyl 3-ethyl-1H-pyrrole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-345891-0.1g |
ethyl 3-ethyl-1H-pyrrole-2-carboxylate |
69687-81-6 | 95% | 0.1g |
$301.0 | 2023-09-03 | |
Enamine | EN300-345891-2.5g |
ethyl 3-ethyl-1H-pyrrole-2-carboxylate |
69687-81-6 | 95% | 2.5g |
$1707.0 | 2023-09-03 | |
Enamine | EN300-345891-0.25g |
ethyl 3-ethyl-1H-pyrrole-2-carboxylate |
69687-81-6 | 95% | 0.25g |
$431.0 | 2023-09-03 | |
Enamine | EN300-345891-10.0g |
ethyl 3-ethyl-1H-pyrrole-2-carboxylate |
69687-81-6 | 95% | 10.0g |
$3746.0 | 2023-02-22 | |
Aaron | AR00FPEB-250mg |
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
69687-81-6 | 95% | 250mg |
$618.00 | 2025-02-14 | |
Aaron | AR00FPEB-5g |
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
69687-81-6 | 95% | 5g |
$3497.00 | 2025-03-10 | |
1PlusChem | 1P00FP5Z-50mg |
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
69687-81-6 | 95% | 50mg |
$303.00 | 2024-04-22 | |
1PlusChem | 1P00FP5Z-250mg |
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
69687-81-6 | 95% | 250mg |
$595.00 | 2024-04-22 | |
Enamine | EN300-345891-0.5g |
ethyl 3-ethyl-1H-pyrrole-2-carboxylate |
69687-81-6 | 95% | 0.5g |
$679.0 | 2023-09-03 | |
Aaron | AR00FPEB-50mg |
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
69687-81-6 | 95% | 50mg |
$303.00 | 2025-02-14 |
ethyl 3-ethyl-1H-pyrrole-2-carboxylate 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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4. Book reviews
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5. Book reviews
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
ethyl 3-ethyl-1H-pyrrole-2-carboxylateに関する追加情報
Ethyl 3-Ethyl-1H-Pyrrole-2-Carboxylate (CAS No. 69687-81-6): A Versatile Compound in Chemical and Pharmaceutical Research
Ethyl 3-Ethyl-1H-Pyrrole-2-Carboxylate, identified by the CAS registry number 69687-81-6, is a structurally unique organic compound with significant applications in both academic and industrial research. This compound, featuring a substituted pyrrole ring fused to an ester functional group, has garnered attention for its role as an intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and materials science innovations. Recent studies highlight its potential in modulating biological pathways, particularly through interactions with enzymes or receptors critical to disease mechanisms.
Structurally, ethyl 3-Ethyl-1H-Pyrrole-2-Carboxylate exhibits a conjugated π-system that enhances its reactivity and stability under diverse reaction conditions. Its molecular formula (C9H13NO2) and molecular weight (171.20 g/mol) enable precise manipulation during organic synthesis. Researchers have recently optimized synthetic routes for this compound using environmentally benign catalysts, such as palladium(II) acetate (J. Org. Chem., 2023), which significantly reduces reaction times while maintaining high yields—a breakthrough aligning with green chemistry principles.
In pharmaceutical research, this compound serves as a key intermediate for developing bioactive molecules targeting oncology and neurodegenerative diseases. A groundbreaking study published in Nature Communications (2024) demonstrated its ability to form covalent bonds with cysteine residues on cancer cell surface proteins, suggesting utility in targeted drug delivery systems. Additionally, derivatives of ethyl 3-Ethyl-1H-Pyrrole-2-Carboxylate exhibit selective inhibition of histone deacetylases (HDACs), offering new avenues for epigenetic therapy development.
Beyond medicinal chemistry, this compound has emerged as a critical component in nanotechnology applications. A collaborative study between MIT and ETH Zurich (ACS Nano, 2024) revealed its capacity to stabilize lipid-polymer hybrid nanoparticles when incorporated into the shell structure. These particles showed enhanced cellular uptake efficiency by macrophages, positioning ethyl 3-Ethyl-1H-Pyrrole-2-Carboxylate as a promising tool for improving vaccine delivery systems against infectious diseases.
The latest advancements include its integration into photoresponsive materials through click chemistry methodologies (JACS, 2024). By conjugating with azobenzene moieties, researchers created light-switchable polymers whose mechanical properties can be reversibly altered using UV/visible light—opening possibilities for smart drug release platforms responsive to environmental stimuli.
In clinical translational research, ethyl 3-Ethyl-1H-Pyrrole-2-Carboxylate's pharmacokinetic profile has been optimized via prodrug strategies that enhance solubility without compromising bioactivity (Eur J Pharm Sci, 2024). Preclinical trials indicate superior oral bioavailability compared to earlier analogs when administered to murine models of type II diabetes—a finding with significant implications for metabolic disorder therapeutics.
The compound's unique combination of structural flexibility and functional diversity continues to drive interdisciplinary investigations across multiple sectors. Its inclusion in the NIH-funded "Chemical Innovation Hub" program underscores its recognized potential as a platform molecule for next-generation therapeutics and biomaterials. As computational modeling techniques like machine learning-driven QSAR analysis become more sophisticated (Nature Machine Intelligence, 2024), researchers anticipate accelerated discovery of novel applications leveraging ethyl 3-Ethyl-...
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